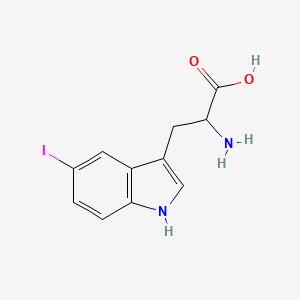

2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

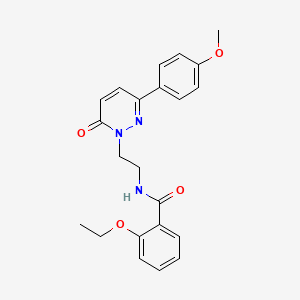

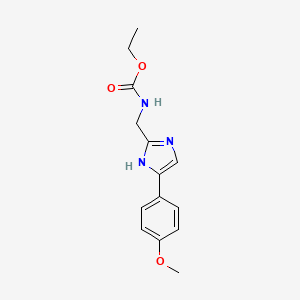

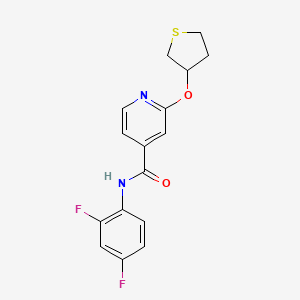

“2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid” is a compound with the CAS Number: 15641-49-3 . It has a molecular weight of 330.13 and its IUPAC name is this compound . The compound is stored at a temperature of 2-8°C and appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11IN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16) . This compound belongs to the class of organic compounds known as 3-alkylindoles .

Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 330.13 . It is a pale-yellow to yellow-brown solid . It is stored at a temperature of 2-8°C .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

A study by Li, Liang, and Tai (2009) detailed the crystal structure of a compound related to 2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid, emphasizing its significance in methylation, detoxification, and antioxidation, useful in pharmaceuticals and the food industry. The crystal's asymmetric unit contained related compounds, stabilized by hydrogen bonds, providing insights into molecular geometry and interactions (Li, Liang, & Tai, 2009).

Antimicrobial Activity

Radhakrishnan, Balakrishnan, and Selvaraj (2020) conducted a comparative study on the biological activity of Schiff bases derived from a similar compound. They found significant antimicrobial activity, highlighting the potential of such compounds in developing antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Corrosion Inhibition

Vikneshvaran and Velmathi (2019) explored the use of halide-substituted chiral Schiff bases, including compounds similar to this compound, in corrosion inhibition. They found these compounds effectively inhibit corrosion in acidic environments, suggesting practical applications in material science and engineering (Vikneshvaran & Velmathi, 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

The specific mode of action of This compound Indole derivatives are known to interact with their targets in a way that they show various biologically vital properties .

Biochemical Pathways

The biochemical pathways affected by This compound Indole derivatives are known to have a significant impact on cell biology , suggesting that they may affect various biochemical pathways.

Result of Action

The molecular and cellular effects of This compound It is known that indole derivatives have various biologically vital properties , suggesting that they may have significant molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound should be stored at 2-8°c , suggesting that temperature may be an important environmental factor influencing its stability.

Propiedades

IUPAC Name |

2-amino-3-(5-iodo-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMSFQVSICYJHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CN2)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2565986.png)

![5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole](/img/structure/B2565990.png)

![5-chloro-2-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2565992.png)

![4-isopropoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2565997.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2566001.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2566002.png)